3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals . This compound features a trifluoroethyl group, which enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield . The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the trifluoroethyl group.
Scientific Research Applications
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors . The trifluoroethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways . For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid Pinacol Ester: Similar structure with a boronic acid ester group.
3-Methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide: Similar structure with a carboxamide group.
Uniqueness
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is unique due to its trifluoroethyl group, which imparts enhanced chemical stability and biological activity compared to other pyrazole derivatives . This makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-4-5(6(13)14)2-12(11-4)3-7(8,9)10/h2H,3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTJYARIOYPNAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559015 | |
Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113100-55-3 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-1-(2,2,2-trifluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113100-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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